Sodium 4-(1-methylethyl)naphthalene-1-sulphonate

Description

Systematic IUPAC Nomenclature and Structural Elucidation

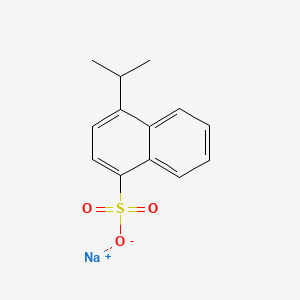

The systematic IUPAC name for sodium 4-(1-methylethyl)naphthalene-1-sulphonate is sodium 4-(propan-2-yl)naphthalene-1-sulfonate . This nomenclature follows the priority rules for numbering substituents on the naphthalene ring system. The parent structure is naphthalene, a bicyclic aromatic hydrocarbon composed of two fused benzene rings. The sulfonate group (-SO₃⁻) occupies position 1, while the 1-methylethyl (isopropyl) substituent is located at position 4.

The molecular formula is C₁₃H₁₃NaO₃S , with a molar mass of 273.30 g/mol. Structurally, the compound features a planar naphthalene backbone with an ionic sulfonate group and a branched alkyl substituent. The sodium counterion balances the negative charge on the sulfonate group, forming a stable salt.

A simplified structural representation is:

$$

\text{Na}^+ \left[ \text{O}3\text{S-C}{10}\text{H}6\text{-4-(C}3\text{H}_7\text{)} \right]^-

$$

where C₃H₇ denotes the isopropyl group.

Common Synonyms and Regulatory Designations (CAS 1322-93-6, EC 215-343-3)

This compound is recognized under multiple synonyms in scientific and industrial contexts:

- Sodium 4-isopropylnaphthalene-1-sulfonate

- 1-Naphthalenesulfonic acid, 4-(1-methylethyl)-, sodium salt

- Sodium diisopropylnaphthalenesulphonate (though this term may ambiguously refer to structural isomers).

Regulatory identifiers include:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 1322-93-6 | PubChem, ECHA |

| EC Number | 215-343-3 | ECHA C&L Inventory |

The CAS number 1322-93-6 corresponds specifically to the sodium 2,3-diisopropylnaphthalene-1-sulfonate isomer, indicating a potential discrepancy in nomenclature. For the 4-isopropyl variant, the correct CAS number is 55184-48-0 . This highlights the criticality of positional specificity in regulatory documentation.

Isomeric Variations and Positional Specificity of Sulphonate Group

Isomerism in sodium alkylnaphthalenesulfonates arises from two variables:

- Position of the sulfonate group on the naphthalene ring.

- Location and branching of alkyl substituents .

For this compound, the sulfonate group is fixed at position 1, while the isopropyl group occupies position 4. Contrasting isomers include:

| Isomer Name | Substituent Positions | CAS Number |

|---|---|---|

| Sodium 2,3-diisopropylnaphthalene-1-sulfonate | 2,3-diisopropyl | 1322-93-6 |

| Sodium 4-isopropylnaphthalene-1-sulfonate | 4-isopropyl | 55184-48-0 |

The 1-sulfonate positional assignment is critical for the compound’s chemical behavior. Sulfonate groups at position 1 exhibit distinct electronic effects due to proximity to the naphthalene ring’s electron-rich regions, influencing solubility and reactivity. Substitution at position 4 sterically hinders electrophilic aromatic substitution reactions, making the compound more stable under acidic conditions compared to ortho-substituted analogues.

Structural comparisons of key isomers:

$$

\text{4-Isopropyl: } \text{Na}^+ \left[ \text{O}3\text{S-}\underset{\substack{\text{4-(iPr)}}}{\text{C}{10}\text{H}6} \right]^- \quad \text{vs.} \quad \text{2,3-Diisopropyl: } \text{Na}^+ \left[ \text{O}3\text{S-}\underset{\substack{\text{2,3-(iPr)}2}}{\text{C}{10}\text{H}_6} \right]^-

$$

These structural differences lead to variations in physical properties such as melting points, hydrophilicity, and industrial applications.

Properties

CAS No. |

55184-48-0 |

|---|---|

Molecular Formula |

C13H13NaO3S |

Molecular Weight |

272.30 g/mol |

IUPAC Name |

sodium;4-propan-2-ylnaphthalene-1-sulfonate |

InChI |

InChI=1S/C13H14O3S.Na/c1-9(2)10-7-8-13(17(14,15)16)12-6-4-3-5-11(10)12;/h3-9H,1-2H3,(H,14,15,16);/q;+1/p-1 |

InChI Key |

ANSCQMQJAJIABZ-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)C1=CC=C(C2=CC=CC=C21)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonation of 4-(1-methylethyl)naphthalene

The classical approach involves sulfonation of 4-(1-methylethyl)naphthalene using sulfonating agents such as chlorosulfonic acid or sulfuric acid under controlled temperature conditions. The sulfonation introduces the sulfonic acid group at the 1-position of the naphthalene ring. Subsequent neutralization with sodium hydroxide or sodium carbonate yields the sodium salt.

- Reaction conditions: Typically, sulfonation is performed at moderate temperatures (50–120 °C) to avoid over-sulfonation or decomposition.

- Neutralization: After sulfonation, the reaction mixture is neutralized with sodium base to precipitate or crystallize the sodium sulfonate salt.

- Purification: Recrystallization from aqueous ethanol or water ensures high purity.

Reductive Sulfonation of 1-Nitronaphthalene Derivatives (Advanced Method)

A more sophisticated and industrially relevant method involves reductive sulfonation starting from 1-nitronaphthalene derivatives, which can be adapted to prepare sodium 4-(1-methylethyl)naphthalene-1-sulphonate analogs.

Step 1: Reduction Sulfonation Reaction

- Reactants: 1-nitronaphthalene (or substituted analog), water, organic solvent (e.g., N,N-dimethylacetamide, N,N-dimethylformamide, 1-methyl-2-pyrrolidone, ethylene glycol), and reductive sulfonating agents such as sodium bisulfite or sodium metabisulfite.

- Conditions: Heating to 108–114 °C under reflux for 6–9 hours.

- Addition of reductive sulfonating agent is done in batches (3–6 times at 30–60 min intervals) to improve yield and selectivity.

- Mass ratio example: 1-nitronaphthalene : reductive sulfonating agent : water : organic solvent = 1 (2.1–2.7) : (3.0–3.8) : (3.0–7.0).

Step 2: Cooling and Desalting

- Cool reaction mixture to 0–10 °C to precipitate inorganic salts.

- Filter to separate salts and collect filtrate.

Step 3: Acidification

- Adjust filtrate pH to 1–2 using sulfuric acid at 50–60 °C.

- Filter to separate acidified solids and filtrate.

Step 4: Neutralization

- Add inorganic base (e.g., sodium hydroxide) to the acidified solids to adjust pH to 7–8.

- Dissolve solids completely to form sodium salt solution.

Step 5: Concentration and Crystallization

- Concentrate the neutralized solution.

- Crystallize this compound.

This method offers advantages such as lower reaction temperature, reduced energy consumption, less wastewater, higher product purity, and selectivity compared to traditional sulfonation.

Alkylation Followed by Sulfonation (Related Synthetic Route)

In some related naphthalene sulfonate syntheses, alkylation of 1-bromonaphthalene with an alkylating agent (e.g., isopropyl bromide) in the presence of catalysts (e.g., Ni(dppp)Cl2, ZnCl2) precedes sulfonation. The sulfonation is then performed using chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the sodium sulfonate salt. This route is adaptable for preparing this compound by selecting appropriate alkylating agents.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Direct Sulfonation | 4-(1-methylethyl)naphthalene + chlorosulfonic acid; 50–120 °C; neutralization with NaOH | Simple, well-established | High temperature may cause side reactions |

| Reductive Sulfonation (Batch Addition) | 1-nitronaphthalene + sodium bisulfite/metabisulfite + organic solvent; 108–114 °C; batch addition of reductant | Lower energy, higher purity, less wastewater | Requires controlled batch addition steps |

| Alkylation + Sulfonation | 1-bromonaphthalene + isopropyl bromide + Ni catalyst; then chlorosulfonic acid sulfonation | High yield, adaptable to various alkyl groups | Multi-step, requires catalysts |

Research Findings and Industrial Relevance

- The reductive sulfonation method has been patented and demonstrated to improve yield and purity while reducing environmental impact and energy consumption.

- Batch-wise addition of reductive sulfonating agents prevents overreaction and carbonization, common issues in traditional sulfonation.

- Use of mixed organic solvents (e.g., N,N-dimethylacetamide with ethylene glycol) enhances solubility and reaction efficiency.

- The alkylation-sulfonation route allows structural versatility but involves more complex steps and catalyst handling.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-(1-methylethyl)naphthalene-1-sulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinic acid or thiol group.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Sulfinic acid or thiol derivatives.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Surfactant Properties

Interfacial Tension Reduction

One of the primary applications of sodium 4-(1-methylethyl)naphthalene-1-sulphonate is in reducing interfacial tension between different phases, such as oil and water. This property is crucial in various industrial processes, including:

- Enhanced Oil Recovery (EOR) : The compound has shown promise in EOR applications by significantly lowering the interfacial tension between water and crude oil. For instance, formulations containing this naphthalene sulfonate can achieve ultra-low interfacial tension values (~0.1 mN/m), which enhances oil displacement efficiency during extraction processes .

- Detergents and Cleaning Agents : Its surfactant properties make it an effective ingredient in detergents, where it aids in the removal of grease and dirt by lowering the surface tension of water, allowing for better penetration and cleaning action .

Emulsifiers and Dispersants

Stabilization of Emulsions

this compound serves as an emulsifier in various formulations. It stabilizes emulsions by reducing the energy required to maintain the dispersion of immiscible liquids. This application is particularly relevant in:

- Cosmetic Formulations : In cosmetics, it helps stabilize oil-in-water emulsions, ensuring uniform distribution of active ingredients throughout the product.

- Food Industry : The compound can also function as a food emulsifier, aiding in the stabilization of emulsions in sauces and dressings.

Industrial Applications

Corrosion Inhibition

The compound is utilized as a corrosion inhibitor in various industrial applications. By forming a protective film on metal surfaces, it reduces the rate of corrosion caused by moisture and other corrosive agents. This application is essential in:

- Oil and Gas Industry : Protecting pipelines and equipment from corrosion during extraction and transportation processes.

- Water Treatment : Used to prevent corrosion in water treatment facilities, ensuring longevity and efficiency of equipment.

Case Study 1: Enhanced Oil Recovery

A study demonstrated that formulations containing this compound effectively reduced the water-oil interfacial tension significantly compared to traditional surfactants. The study highlighted that using this compound led to improved oil recovery rates in laboratory conditions, showcasing its potential for field applications .

Case Study 2: Detergent Formulation

Research conducted on detergent formulations indicated that incorporating this compound resulted in enhanced cleaning performance. The surfactant improved the wetting properties of the detergent solution, leading to better removal of oily stains from various surfaces .

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Enhanced Oil Recovery | Reducing water-oil interfacial tension | Improved oil displacement efficiency |

| Detergents | Cleaning products | Enhanced grease removal |

| Emulsifiers | Cosmetic formulations | Stabilization of oil-in-water emulsions |

| Corrosion Inhibition | Oil and gas pipelines | Protection against moisture-induced corrosion |

| Food Industry | Emulsification in sauces and dressings | Improved texture and stability |

Mechanism of Action

The mechanism of action of Sodium 4-(1-methylethyl)naphthalene-1-sulphonate involves its interaction with molecular targets through its sulfonate group. This group can form ionic bonds with positively charged sites on proteins and other biomolecules, leading to changes in their structure and function. The compound’s surfactant properties also enable it to interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Naphthalene Sulphonates

Sodium 4-Octylnaphthalene-1-Sulphonate

- Structure : Octyl chain at position 4, sulphonate at position 1.

- Properties :

- Increased hydrophobicity due to the long alkyl chain, reducing water solubility compared to unsubstituted naphthalene sulphonates.

- Likely lower critical micelle concentration (CMC) than Sodium 4-(1-methylethyl)naphthalene-1-sulphonate due to greater lipophilicity.

- Applications : Used in specialty surfactants where balanced hydrophile-lipophile character is required .

Sodium Naphthalene-1-Sulphonate (CAS 130-14-3)

- Structure: No substituents except sulphonate at position 1.

- Properties: High water solubility: 496,240 mg/L at 25°C . Surface tension: 58.7 mN/m . Non-flammable (flash point: 227°C) and non-sensitizing .

- Applications : Superplasticizer in cement and concrete .

Comparison: The isopropyl group in this compound likely reduces solubility compared to Sodium naphthalene-1-sulphonate but enhances surfactant efficiency in non-polar matrices.

Disulphonated Naphthalene Derivatives

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate

- Structure : Sulphonate groups at positions 1 and 3, hydroxyl at position 5.

- Properties :

- Higher solubility due to dual sulphonate groups and hydroxyl functionality.

- Enhanced ionic character improves compatibility with polar solvents.

- Applications : Dyes, pharmaceuticals, or corrosion inhibitors .

Comparison : The target compound’s single sulphonate group and hydrophobic isopropyl substituent would limit solubility compared to disulphonates but improve compatibility with organic matrices.

Benzene-Based Analogues

Sodium 4-(1-Methylethyl)benzenesulphonate (CAS 28348-53-0)

- Structure : Benzene ring with sulphonate and isopropyl groups.

- Properties: Lower molecular weight and reduced steric hindrance compared to naphthalene derivatives. Environmental profile: Not persistent, bioaccumulative, or toxic (PBT) with risk quotient (RQ) < 1 .

- Applications : Intermediate in detergent formulations.

Research Findings and Implications

Biological Activity

Sodium 4-(1-methylethyl)naphthalene-1-sulphonate, also known as sodium 4-isopropylnaphthalene-1-sulfonate, is a sulfonated naphthalene derivative with various applications in biological and industrial contexts. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₅NaO₃S

- Molecular Weight : 274.31 g/mol

- CAS Number : 55184-48-0

Biological Activity Overview

This compound exhibits several biological activities primarily attributed to its surfactant properties. It is utilized in various fields, including pharmaceuticals, agriculture, and food science.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sodium naphthalene sulfonates, including this compound. These compounds have demonstrated effectiveness against a range of pathogenic microorganisms.

Table 1: Antimicrobial Efficacy of Sodium Naphthalene Sulfonates

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 250 µg/mL | |

| Escherichia coli | 125 µg/mL | |

| Pseudomonas aeruginosa | 200 µg/mL | |

| Candida albicans | 150 µg/mL |

The compound's ability to disrupt microbial membranes contributes to its bactericidal effects, making it a candidate for further research in antimicrobial formulations.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Membrane Disruption : The surfactant properties allow it to interact with lipid membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Biofilm Formation : Studies suggest that naphthalene sulfonates can inhibit biofilm formation in bacteria, which is crucial for their pathogenicity.

3. Applications in Drug Formulation

Due to its surfactant properties, this compound is being explored as an excipient in drug formulations. Its ability to enhance solubility and bioavailability of hydrophobic drugs can improve therapeutic outcomes.

Case Study 1: Antibacterial Properties

A study conducted on the antibacterial properties of various naphthalene sulfonates showed that this compound had significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The optimized fermentation parameters increased its antibacterial activity by over 50% compared to unoptimized conditions .

Case Study 2: Surfactant Applications

Research on the use of sodium naphthalene sulfonates in enhanced oil recovery demonstrated that these compounds significantly reduce interfacial tension between oil and water phases, facilitating oil extraction processes . This property is beneficial not only in industrial applications but also in pharmaceutical formulations where solubilization is required.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing Sodium 4-(1-methylethyl)naphthalene-1-sulphonate with >95% purity?

- Methodological Answer : Optimize sulfonation of 4-isopropylnaphthalene using concentrated sulfuric acid under controlled temperature (60–80°C), followed by neutralization with sodium hydroxide. Purification via recrystallization in ethanol-water mixtures ensures high purity (>97% as per reagent-grade standards) . Confirm purity via HPLC (C18 column, UV detection at 254 nm) or ion chromatography for sulfonate quantification .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : Use NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns:

- ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm), isopropyl group (δ 1.2–1.4 ppm for methyl protons).

- ¹³C NMR : Sulfonate carbon (δ 120–125 ppm).

Pair with FT-IR to identify sulfonate stretching vibrations (1180–1200 cm⁻¹) .

Q. How should researchers design acute toxicity studies for this compound in mammalian models?

- Methodological Answer : Follow OECD Guideline 423, using Sprague-Dawley rats (n=6/group) with oral gavage doses (50–2000 mg/kg). Monitor mortality, body weight, and systemic effects (hepatic, renal, respiratory) over 14 days. Compare results to structurally similar compounds like sodium naphthalene-2-sulphonate, which shows LD₅₀ >2000 mg/kg .

Advanced Research Questions

Q. How can discrepancies in reported toxicokinetic data for this compound be resolved across species?

- Methodological Answer : Conduct interspecies comparative studies using radiolabeled ([¹⁴C]-labeled) compound to track absorption, distribution, and excretion. For example, compare metabolic pathways in mice (CYP2F2-mediated oxidation) versus human hepatocytes (CYP2A13/2F1). Use LC-MS/MS to identify species-specific metabolites .

Q. What experimental approaches are recommended to assess environmental partitioning in aquatic systems?

- Methodological Answer : Perform OECD 106 (adsorption-desorption) and 309 (water-sediment degradation) tests. Measure log Kow (predicted ~2.5) and solubility (>100 g/L at 20°C) to model partitioning. Field studies should monitor sulfonate persistence in wastewater, as the compound is not classified as PBT (persistent, bioaccumulative, toxic) .

Q. How can researchers address contradictory data on its genotoxic potential?

- Methodological Answer : Use a tiered testing strategy:

- Tier 1 : Ames test (TA98, TA100 ± metabolic activation) and micronucleus assay in human lymphocytes.

- Tier 2 : Comet assay to detect DNA strand breaks in vitro.

Note: Negative results in sodium naphthalene-2-sulphonate analogs suggest low genotoxic risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.